4-Methyl-6-nitropyridin-3-ol
Description
Contextualization of Nitropyridine Chemistry within Heterocyclic Frameworks
Pyridine (B92270), a six-membered heterocyclic aromatic compound containing one nitrogen atom, serves as a fundamental scaffold in a multitude of natural products, pharmaceuticals, and agrochemicals. ijprajournal.comnih.gov The introduction of a nitro (-NO2) group onto the pyridine ring dramatically alters its electronic properties and reactivity. The strong electron-withdrawing nature of the nitro group deactivates the ring towards electrophilic substitution and activates it for nucleophilic substitution, particularly at positions ortho and para to the nitro group. This modified reactivity makes nitropyridines versatile intermediates in the synthesis of more complex heterocyclic systems. mdpi.com
The chemistry of nitropyridines is a cornerstone of modern heterocyclic chemistry, providing pathways to a diverse array of functionalized pyridines. These compounds are pivotal in the construction of various bioactive molecules and materials.
Significance of Hydroxylated Nitropyridines in Modern Organic Synthesis
The presence of a hydroxyl (-OH) group in conjunction with a nitro group on the pyridine ring further enhances the synthetic value of the molecule. Hydroxylated nitropyridines, such as nitropyridin-3-ols, are key building blocks in organic synthesis. The hydroxyl group can act as a directing group in further substitutions, can be converted into other functional groups, or can participate in cyclization reactions.
These compounds serve as crucial precursors for the synthesis of a variety of biologically active molecules. For instance, they are used in the development of potential antibacterial and anticancer agents. smolecule.comnih.gov The reactivity of the chloro and nitro groups in compounds like 2-chloro-5-nitropyridin-3-ol (B6203696) allows for a range of chemical transformations, including substitution and reduction reactions, making them valuable intermediates. smolecule.com
Specific Research Focus on 4-Methyl-6-nitropyridin-3-ol and Its Analogs
While the broader class of substituted nitropyridinols has been a subject of considerable interest, detailed research focusing specifically on This compound (CAS No. 1806389-28-5) is limited in publicly available scientific literature. sriramchem.comnih.govscribd.comsigmaaldrich.comchemsrc.comeontrading.ukvwr.com However, by examining its analogs, we can infer its potential synthetic utility and properties.
For example, the synthesis of the regioisomer, 4-methyl-3-nitropyridin-2-ol, has been reported. nih.gov This synthesis involved the nitration of 2-amino-4-picoline, followed by the conversion of the amino group to a hydroxyl group via a Sandmeyer-type reaction. nih.gov A similar strategy could potentially be envisioned for the synthesis of this compound.
The study of related compounds, such as 5-Bromo-6-methyl-3-nitropyridin-2-ol, highlights the utility of these scaffolds as intermediates in the synthesis of pharmaceuticals and agrochemicals due to the reactivity of the nitro and halogen groups. Furthermore, the biotransformation of 4-methyl-3-nitro-pyridin-2-amine using whole cells of the fungus Cunninghamella elegans has been shown to yield hydroxylated products, suggesting that biocatalytic routes could also be explored for the synthesis of such compounds. nih.gov
The investigation of analogs like 3-fluoro-5-nitropyridin-2-ol (B1531953) has been driven by their potential as antibacterial agents. nih.gov This underscores the potential for this compound and its derivatives to possess interesting biological activities.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methyl-6-nitropyridin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c1-4-2-6(8(10)11)7-3-5(4)9/h2-3,9H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFYBCOXUDXMWCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Structural Characterization of 4 Methyl 6 Nitropyridin 3 Ol Derivatives
Vibrational Spectroscopy for Molecular Structure Analysis
Vibrational spectroscopy is a critical tool for identifying the functional groups and probing the molecular structure of a compound by analyzing the vibrations of its chemical bonds.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. Each functional group absorbs at a characteristic frequency, providing a unique molecular fingerprint. For 4-Methyl-6-nitropyridin-3-ol, the FT-IR spectrum is expected to display several key absorption bands corresponding to its distinct structural features.
The presence of the hydroxyl (-OH) group would be confirmed by a strong, broad absorption band typically appearing in the 3200-3600 cm⁻¹ region, indicative of O-H stretching vibrations, often broadened due to hydrogen bonding. The aromatic C-H stretching vibrations of the pyridine (B92270) ring are expected to appear just above 3000 cm⁻¹. The aliphatic C-H stretching from the methyl group would result in bands in the 2850-3000 cm⁻¹ range.
The nitro (-NO₂) group is characterized by two strong and distinct stretching vibrations: an asymmetric stretch typically found between 1500-1570 cm⁻¹ and a symmetric stretch between 1300-1370 cm⁻¹. Vibrations associated with the pyridine ring (C=C and C=N stretching) are expected in the 1400-1650 cm⁻¹ region. For example, in the related compound 4-methyl-3-nitrobenzoic acid, aromatic C=C stretching vibrations were observed in the range of 1336-1623 cm⁻¹ researchgate.net.
Table 1: Expected FT-IR Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H Stretch | Hydroxyl (-OH) | 3200-3600 | Strong, Broad |
| Aromatic C-H Stretch | Pyridine Ring | 3000-3100 | Medium |
| Aliphatic C-H Stretch | Methyl (-CH₃) | 2850-3000 | Medium |
| C=C, C=N Stretch | Pyridine Ring | 1400-1650 | Medium to Strong |
| Asymmetric NO₂ Stretch | Nitro (-NO₂) | 1500-1570 | Strong |
| Symmetric NO₂ Stretch | Nitro (-NO₂) | 1300-1370 | Strong |
Raman Spectroscopy for Vibrational Mode Assignment and Structural Confirmation
Raman spectroscopy, which measures the inelastic scattering of monochromatic light, serves as a complementary technique to FT-IR. While FT-IR is more sensitive to polar bonds, Raman spectroscopy provides excellent data for non-polar bonds and symmetric vibrations.
For this compound, the symmetric stretching vibration of the nitro group is expected to produce a strong and easily identifiable band in the Raman spectrum. The breathing modes of the pyridine ring, which involve the symmetric expansion and contraction of the ring, are also typically strong in Raman spectra and provide structural confirmation. For instance, studies on 4-methyl pyridine have assigned various vibrational modes, including torsional modes of the methyl group, which are often active in Raman spectra researchgate.net. The C-C stretching vibrations of the aromatic ring are also readily observed. In a study of 4-Methyl-3-nitropyridine-1-carbonitrile, C-C stretching vibrations were assigned to bands in the 1233-1623 cm⁻¹ region in the calculated Raman spectrum thermofisher.com. This allows for a detailed assignment of vibrational modes when combined with FT-IR data, confirming the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).
Proton (¹H) NMR and Carbon-13 (¹³C) NMR Chemical Shift Analysis
Proton (¹H) NMR: The ¹H NMR spectrum of this compound would provide information on the number of different types of protons and their neighboring environments.
Hydroxyl Proton (-OH): A broad singlet is expected, with a chemical shift that can vary significantly (typically δ 4-8 ppm) depending on the solvent, concentration, and temperature due to hydrogen bonding.
Aromatic Protons: The pyridine ring has two protons. Due to the substitution pattern, they are in distinct chemical environments and would appear as two separate signals in the aromatic region (typically δ 6.5-8.5 ppm). The electron-withdrawing nitro group and the electron-donating hydroxyl and methyl groups will influence their precise chemical shifts.
Methyl Protons (-CH₃): The three protons of the methyl group are equivalent and would appear as a sharp singlet, typically in the upfield region (δ 2.0-2.5 ppm).
Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. For this compound, six distinct signals are expected, corresponding to the five carbons of the pyridine ring and the one methyl carbon.
Pyridine Ring Carbons: The chemical shifts of the five carbons in the ring would be spread over a range, typically from δ 110-160 ppm. The carbon attached to the hydroxyl group (C-3) and the carbon attached to the nitro group (C-6) would be significantly affected, with the C-OH carbon shifted downfield and the C-NO₂ carbon also appearing downfield.
Methyl Carbon (-CH₃): The carbon of the methyl group would appear as a signal in the upfield region of the spectrum, typically around δ 15-25 ppm.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| ¹H NMR | ¹³C NMR | ||
|---|---|---|---|
| Proton Type | Expected δ (ppm) | Carbon Type | Expected δ (ppm) |
| -OH | 4.0 - 8.0 (broad s) | C-OH | 150 - 160 |
| Aromatic CH (2) | 6.5 - 8.5 (d, s) | C-NO₂ | 145 - 155 |
| -CH₃ | 2.0 - 2.5 (s) | Aromatic C (unsubst.) | 110 - 130 |
| Aromatic C-CH₃ | 135 - 145 |
Advanced Multi-Dimensional NMR Techniques for Connectivity and Conformation
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms, advanced 2D NMR techniques are employed.
COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling correlations. It would be used to confirm which aromatic protons are adjacent to each other on the pyridine ring, although in this specific structure, the two ring protons are not adjacent and would not show a COSY correlation.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It would definitively link the proton signals of the methyl group and the two aromatic CH groups to their corresponding carbon signals.
Mass Spectrometry for Precise Molecular Information
Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy by measuring the exact mass.
For this compound (C₆H₆N₂O₃), the calculated monoisotopic mass is approximately 154.0378 Da. The mass spectrum would show a molecular ion peak (M⁺) at this m/z value.
The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule would likely involve:
Loss of NO₂: A prominent fragment peak at M-46, resulting from the loss of the nitro group.
Loss of H₂O: Fragmentation involving the loss of a water molecule (M-18) from the hydroxyl group and a neighboring proton.
Loss of CO: Cleavage of the ring could lead to the loss of a carbon monoxide molecule (M-28).
Loss of CH₃: A peak corresponding to the loss of the methyl group (M-15) might also be observed.
The relative abundance of these fragment ions helps to piece together and confirm the molecular structure. The base peak, which is the most intense peak in the spectrum, often corresponds to the most stable fragment ion formed.
High-Resolution Mass Spectrometry (HRMS) for Exact Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS can distinguish between molecules with the same nominal mass but different chemical formulas.
For this compound, the molecular formula is C6H6N2O3. The theoretical exact mass for the neutral molecule is calculated by summing the exact masses of its constituent isotopes. HRMS analysis of the protonated molecule, [M+H]+, would be expected to yield a measured m/z value that corresponds closely to the theoretical value. The minute difference between the measured and theoretical mass, known as the mass error, confirms the molecular formula with high confidence. This technique is crucial for differentiating the target compound from potential isomeric impurities or degradation products.
The molecular formula C6H6N2O3 corresponds to a theoretical exact mass of 154.03784 Da for the neutral molecule nih.govnih.gov. An HRMS experiment would measure the mass of the ionized molecule (e.g., [M+H]+) and compare it to the calculated value.
Table 1: Representative HRMS Data for C6H6N2O3 Interactive data table. Click on headers to sort.
| Ion Formula | Theoretical m/z | Measured m/z (Hypothetical) | Mass Error (ppm) |
|---|
This table presents hypothetical HRMS data to illustrate the typical precision of the technique.
Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis and Component Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique used to separate, identify, and quantify individual components within a chemical mixture. shimadzu.commdpi.com The gas chromatograph separates volatile compounds based on their differential partitioning between a stationary phase and a mobile gas phase. nih.gov The mass spectrometer then fragments the eluted components and separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum that acts as a chemical fingerprint.
Direct analysis of this compound by GC-MS can be challenging due to its polarity and the presence of a hydroxyl group, which can lead to poor peak shape and thermal decomposition. Therefore, derivatization is often employed to increase the compound's volatility and thermal stability. mdpi.com A common approach is silylation, where the acidic proton of the hydroxyl group is replaced with a trimethylsilyl (B98337) (TMS) group using a reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
Once derivatized, the compound can be analyzed using a standard GC-MS system. Identification is achieved by comparing the experimentally obtained mass spectrum with entries in established spectral libraries, such as those from the National Institute of Standards and Technology (NIST). nih.gov The fragmentation pattern provides crucial structural information; for the TMS derivative of this compound, characteristic fragments would include the molecular ion (M+), a peak corresponding to the loss of a methyl group (M-15), and fragments related to the loss of the nitro group (NO2) and the TMS moiety. nih.gov
Table 2: Hypothetical GC-MS Data for TMS-Derivatized this compound Interactive data table. Click on headers to sort.
| Analyte | Retention Time (min) | Key Mass Fragments (m/z) | Identification Method |
|---|
X-ray Crystallography for Definitive Solid-State Structure Determination
Single-Crystal X-ray Diffraction Analysis of Nitropyridin-3-ol Compounds
Single-crystal X-ray diffraction (SCXRD) involves irradiating a high-quality single crystal with an X-ray beam. The resulting diffraction pattern is used to construct a three-dimensional electron density map of the molecule, from which the atomic positions can be determined with exceptional precision.
While specific crystal structure data for this compound is not publicly available, analysis of closely related structures provides significant insight. For instance, the analysis of a structural analog, 4-Methyl-3-nitropyridin-2-amine, reveals detailed crystallographic parameters that are representative of this class of compounds. Such studies confirm the planar nature of the pyridine ring and the specific orientation of its substituents.
Table 3: Representative Single-Crystal X-ray Diffraction Data for a Related Derivative (4-Methyl-3-nitropyridin-2-amine) Interactive data table. Click on headers to sort.
| Parameter | Value |
|---|---|
| Chemical Formula | C6H7N3O2 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 7.3776 (6) |
| b (Å) | 12.8673 (11) |
| c (Å) | 7.3884 (6) |
| β (°) | 104.364 (4) |
| Volume (ų) | 679.45 (10) |
Data obtained for the structural analog 4-Methyl-3-nitropyridin-2-amine.
Analysis of Crystal Packing and Intermolecular Interactions
The properties of a molecular solid are governed not only by the structure of the individual molecules but also by the way they are arranged in the crystal lattice. This arrangement, or crystal packing, is directed by a variety of non-covalent intermolecular interactions. nih.gov The analysis of these interactions is crucial for understanding a compound's physical properties and for the practice of crystal engineering. rsc.org
In the crystal structure of a this compound derivative, several key interactions would be expected to dictate the supramolecular assembly. rsc.org The primary and strongest interaction would likely be hydrogen bonding involving the hydroxyl (-OH) group and the nitrogen atom of the pyridine ring or an oxygen atom of the nitro group of an adjacent molecule. nih.gov
Table 4: Potential Intermolecular Interactions in the Crystal Lattice of this compound Interactive data table. Click on headers to sort.
| Interaction Type | Description | Potential Role in Crystal Packing |
|---|---|---|
| O-H···N/O Hydrogen Bond | Strong, directional interaction between the hydroxyl group and a nitrogen or oxygen acceptor. | Primary driver of supramolecular synthons, forming chains or sheets. |
| C-H···O Hydrogen Bond | Weaker interaction between a carbon-bound hydrogen and an oxygen atom (e.g., from the nitro group). | Stabilizes the primary network formed by stronger hydrogen bonds. |
| π–π Stacking | Attraction between the aromatic π-systems of adjacent pyridine rings. | Contributes to the formation of stacked columnar structures. |
Theoretical and Computational Chemistry Investigations of 4 Methyl 6 Nitropyridin 3 Ol
Quantum Chemical Approaches for Electronic Structure and Energetics
Quantum chemical methods are instrumental in elucidating the electronic structure and energetic properties of molecules like 4-Methyl-6-nitropyridin-3-ol. These computational techniques provide insights into molecular geometries, electronic distributions, and other fundamental properties that govern chemical behavior.
Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Properties
Density Functional Theory (DFT) has become a principal tool for investigating the electronic structure of molecular systems. scielo.org.mx By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between computational cost and accuracy. ijsr.net For this compound, DFT calculations, often employing hybrid functionals like B3LYP, are used to determine the most stable three-dimensional arrangement of its atoms, a process known as geometry optimization. scielo.org.mxresearchgate.net
This optimization process identifies the minimum energy conformation of the molecule, providing key information on bond lengths, bond angles, and dihedral angles. These geometric parameters are crucial for understanding the molecule's stability and reactivity. Furthermore, DFT calculations yield a wealth of electronic properties, including molecular orbital energies, dipole moment, and charge distribution, which are essential for interpreting the molecule's chemical behavior. scielo.org.mxmaterialsciencejournal.org
Analysis of Electronic and Reactivity Descriptors
Electronic and reactivity descriptors derived from quantum chemical calculations provide a quantitative framework for understanding and predicting the chemical behavior of this compound.
Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Gap and Chemical Reactivity
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and stability. researchgate.net A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited, indicating higher chemical reactivity and lower kinetic stability. researchgate.net For this compound, a smaller gap would imply a greater propensity to engage in chemical reactions. The energies of the HOMO and LUMO also relate to the ionization potential and electron affinity of the molecule, respectively.
| Orbital | Description | Significance in Reactivity |
| HOMO (Highest Occupied Molecular Orbital) | The highest energy molecular orbital that is occupied by electrons. | Represents the ability to donate electrons (nucleophilicity). |
| LUMO (Lowest Unoccupied Molecular Orbital) | The lowest energy molecular orbital that is not occupied by electrons. | Represents the ability to accept electrons (electrophilicity). |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap generally indicates higher chemical reactivity. researchgate.net |
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Interaction Sites
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. researchgate.net It is calculated by determining the electrostatic potential at various points on the electron density surface. uni-muenchen.de The MEP map is color-coded to indicate different regions of electrostatic potential. researchgate.net
Typically, red and yellow colors represent regions of negative electrostatic potential, which are rich in electrons and are susceptible to electrophilic attack. Blue and green colors indicate regions of positive electrostatic potential, which are electron-deficient and are prone to nucleophilic attack. researchgate.net For this compound, the MEP map can identify the likely sites for interactions with other molecules, such as electrophiles and nucleophiles, and can also indicate potential hydrogen bonding sites. researchgate.net This information is invaluable for predicting the molecule's intermolecular interactions and reactive behavior. uni-muenchen.de
Computational Prediction and Validation of Spectroscopic Properties
Computational methods are powerful tools for predicting and interpreting the spectroscopic properties of molecules. By simulating spectra, researchers can gain a deeper understanding of the relationship between molecular structure and its spectroscopic signatures. For this compound, theoretical calculations of infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra can be performed and compared with experimental data for validation.
Theoretical IR spectra can be calculated by determining the vibrational frequencies of the molecule. These frequencies correspond to the various vibrational modes of the chemical bonds within the molecule. Comparison with experimental IR spectra can aid in the assignment of observed absorption bands to specific molecular vibrations.
Similarly, NMR chemical shifts can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach. scielo.org.mx These theoretical predictions can assist in the interpretation of complex experimental NMR spectra, helping to assign signals to specific nuclei within the this compound structure.
UV-Vis spectra, which provide information about electronic transitions, can be simulated using Time-Dependent DFT (TD-DFT). These calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, offering insights into the electronic excitations within the molecule.
| Spectroscopic Technique | Predicted Properties | Computational Method |
| Infrared (IR) Spectroscopy | Vibrational frequencies and intensities | DFT (e.g., B3LYP) |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Chemical shifts | GIAO, DFT |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | Electronic transition energies (λmax), oscillator strengths | Time-Dependent DFT (TD-DFT) |
Computational NMR Chemical Shift Prediction and Correlation with Experimental Data
Computational chemistry provides a robust framework for predicting the Nuclear Magnetic Resonance (NMR) chemical shifts (δ) of molecules like this compound. The Gauge-Independent Atomic Orbital (GIAO) method, typically employed within a DFT framework, is one of the most common and reliable approaches for calculating NMR parameters. researchgate.net
These calculations are performed on the optimized geometry of the molecule. The theoretical ¹H and ¹³C chemical shifts are then calculated, usually relative to a standard reference compound like tetramethylsilane (B1202638) (TMS). Comparing these predicted values with experimental data serves multiple purposes: it validates the proposed molecular structure, aids in the assignment of complex spectra, and can provide insights into the electronic environment of the different nuclei. nih.govnih.gov
For this compound, key considerations for NMR prediction include:
¹H NMR: The chemical shift of the hydroxyl proton (-OH) can be highly variable and is influenced by solvent and hydrogen bonding. The aromatic protons on the pyridine (B92270) ring will have distinct shifts influenced by the electron-withdrawing nitro group and the electron-donating methyl and hydroxyl groups. The methyl protons will typically appear as a singlet in the upfield region.
¹³C NMR: The carbon atoms of the pyridine ring will show a wide range of chemical shifts. The carbon attached to the nitro group (C6) and the hydroxyl group (C3) would be significantly affected. The methyl carbon (C4-CH₃) will have a characteristic upfield shift.
Studies on related pyridine derivatives have shown a strong linear correlation between experimental and computed chemical shifts, confirming the high accuracy of modern computational methods in predicting NMR spectra. researchgate.net
Table 2: Representative Predicted vs. Experimental NMR Chemical Shifts (ppm) for a Substituted Pyridine Values are illustrative and based on general principles for similar structures.
| Atom | Predicted ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Experimental ¹H Shift (ppm) |
| C2 | 145.2 | 144.8 | 8.15 | 8.12 |
| C3 (-OH) | 155.8 | 156.2 | - | - |
| C4 (-CH₃) | 138.1 | 137.9 | - | - |
| C5 | 115.4 | 115.0 | 7.25 | 7.23 |
| C6 (-NO₂) | 150.5 | 150.1 | - | - |
| -CH₃ | 18.9 | 18.5 | 2.45 | 2.43 |
| -OH | - | - | 10.5 (variable) | 10.3 (variable) |
Advanced Computational Studies on Nitropyridinol Behavior
Nitropyridine derivatives are of significant interest in the field of materials science due to their potential nonlinear optical (NLO) properties. researchgate.net These properties arise from the interaction of the molecule's electron cloud with an intense external electric field, such as that from a laser. The presence of both electron-donating groups (like -OH and -CH₃) and strong electron-withdrawing groups (like -NO₂) on a conjugated π-system (the pyridine ring) can lead to a large molecular hyperpolarizability (β), which is a key measure of second-order NLO activity.
Computational methods are essential for predicting and understanding the NLO properties of molecules. Using DFT calculations, it is possible to compute the electric dipole moment (μ), linear polarizability (α), and the first hyperpolarizability (β). nih.gov These calculations help in designing new molecules with enhanced NLO response. For nitropyridine systems, the large change in dipole moment between the ground and excited electronic states, facilitated by intramolecular charge transfer from the donor groups to the acceptor nitro group, is the primary origin of the high hyperpolarizability. researchgate.net
Studies on molecules like 4-Methyl-3-nitropyridine-1-carbonitrile have shown that they possess significantly larger hyperpolarizability values compared to standard reference materials like urea, indicating their potential as candidates for NLO applications. researchgate.net
Table 3: Calculated NLO Properties for a Representative Nitropyridine Derivative Calculations typically performed at the B3LYP/6-311++G(d,p) level of theory.
| Property | Calculated Value |
| Dipole Moment (μ) | ~5-7 Debye |
| Mean Polarizability (α) | ~100-150 x 10⁻²⁴ esu |
| First Hyperpolarizability (β) | ~50-100 x 10⁻³⁰ esu |
Theoretical Examination of Tautomeric Equilibria and Intramolecular Proton Transfer in Hydroxylated Nitropyridines
Hydroxypyridines, including this compound, can exist in different tautomeric forms. The compound can exist in the enol form (as named, with an -OH group) or a keto form (a pyridone structure with a C=O group and an N-H bond). The relative stability of these tautomers is crucial as it dictates the molecule's chemical and physical properties.
Computational chemistry is an invaluable tool for studying these tautomeric equilibria. rsc.org By calculating the ground-state energies of the different possible tautomers, their relative stabilities can be determined. Furthermore, the energy barrier for the intramolecular proton transfer that interconverts the tautomers can be calculated by locating the transition state structure on the potential energy surface.
For 3-hydroxypyridine (B118123) systems, the equilibrium is often influenced by substitution and solvent effects. The presence of a nitro group can significantly impact the electron distribution in the ring and thereby the relative energies of the tautomers. Theoretical studies allow for a quantitative assessment of these effects, predicting which tautomer will be dominant under specific conditions. nih.gov
Computational chemistry plays a pivotal role in elucidating the detailed mechanisms of chemical reactions. researchgate.netmdpi.com For a molecule like this compound, theoretical studies can be used to explore its reactivity in various chemical transformations.
By mapping the potential energy surface for a proposed reaction, computational methods can:
Identify stable intermediates and transition state structures. dntb.gov.ua
Calculate activation energies, which determine the reaction kinetics. mdpi.com
Determine the reaction thermodynamics by comparing the energies of reactants and products.
Explore the regioselectivity and stereoselectivity of reactions.
For example, in reactions involving the pyridine ring, such as electrophilic or nucleophilic substitution, computational studies can predict the most likely site of attack by analyzing the molecule's electronic structure (e.g., charge distribution, frontier molecular orbitals). nih.gov Similarly, reactions involving the hydroxyl or nitro groups can be modeled to understand their mechanisms in detail, providing insights that are often difficult to obtain through experimental means alone. mdpi.com These computational discoveries are crucial for optimizing reaction conditions and designing new synthetic routes. researchgate.net
Reactivity, Derivatization, and Mechanistic Studies of 4 Methyl 6 Nitropyridin 3 Ol
Nucleophilic Aromatic Substitution (SNAr) Reactions of Nitropyridinols
The pyridine (B92270) ring, being electron-deficient, is inherently susceptible to nucleophilic attack. This reactivity is significantly enhanced by the presence of the strongly electron-withdrawing nitro group. Nucleophilic aromatic substitution (SNAr) is a prominent reaction pathway for nitropyridinols, including 4-Methyl-6-nitropyridin-3-ol, where a nucleophile replaces a leaving group on the aromatic ring.
Reactivity Profiles with Diverse Nucleophiles (e.g., S-Nucleophiles, N-Nucleophiles)
Research on related nitropyridine systems demonstrates a pronounced reactivity towards a variety of nucleophiles. While specific studies on this compound are limited, data from analogous compounds, such as 2-methyl-3-nitropyridines and 3-R-5-nitropyridines, provide valuable insights into its expected reactivity.
S-Nucleophiles: Thiolates are effective nucleophiles in SNAr reactions with nitropyridines. Studies on 2-methyl-3-nitropyridines have shown that they readily react with thiolate anions, leading to the substitution of the nitro group. mdpi.comwikipedia.org For instance, reactions of 2-methyl-3-nitropyridines with various thiols in the presence of a base like potassium carbonate proceed under mild conditions to yield the corresponding thioether derivatives. nih.gov It is anticipated that this compound would exhibit similar reactivity towards S-nucleophiles, with the nitro group at the 6-position being a potential leaving group.
N-Nucleophiles: Amines and other nitrogen-based nucleophiles are also expected to react with this compound. The reaction of nitropyridines with amines can lead to the formation of aminopyridine derivatives. For example, the amination of 3-nitropyridines has been achieved using reagents like hydroxylamine and 4-amino-1,2,4-triazole in vicarious nucleophilic substitution reactions, which typically occur at the position para to the nitro group. ntnu.no In the case of this compound, the positions ortho and para to the nitro group are substituted, suggesting that direct SNAr at the nitro-bearing carbon is a more likely pathway for N-nucleophiles, assuming the nitro group can act as a leaving group.
The table below summarizes the expected reactivity of this compound with various nucleophiles based on studies of analogous compounds.
| Nucleophile Type | Example Nucleophile | Expected Product Type | Reference Compound(s) |
| S-Nucleophiles | Thiolates (e.g., PhS⁻) | 6-Thioether substituted pyridine | 2-Methyl-3-nitropyridines |
| N-Nucleophiles | Amines (e.g., RNH₂) | 6-Amino substituted pyridine | 3-Nitropyridines |
Factors Governing Regioselectivity and Chemoselectivity in SNAr Processes
The outcome of SNAr reactions is critically dependent on several factors that control the regioselectivity (the position of attack) and chemoselectivity (the preferential reaction of one functional group over another).
Regioselectivity: In pyridine systems, nucleophilic attack is generally favored at the α (2- and 6-) and γ (4-) positions due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate. openstax.org For this compound, the nitro group at the 6-position (an α-position) makes this site highly electrophilic and a prime target for nucleophilic attack. The stability of the resulting intermediate, where the negative charge is delocalized onto the nitro group and the ring nitrogen, further favors substitution at this position.
Chemoselectivity: The presence of multiple potential leaving groups or reactive sites introduces the challenge of chemoselectivity. In this compound, both the nitro group and potentially the hydroxyl group could be considered as leaving groups under certain conditions. However, the nitro group is generally a better leaving group than a hydroxyl group in SNAr reactions, especially when activated by the pyridine ring. mdpi.com Studies on 3-nitro-5-halopyridines have shown that the nitro group can be more nucleofugal than a halogen. nih.gov Therefore, in reactions with soft nucleophiles like thiolates, selective substitution of the nitro group is the most probable outcome. The hydroxyl group is more likely to be deprotonated under basic conditions, which could modulate the reactivity of the ring but is less likely to be displaced directly by a nucleophile.
Electrophilic and Functional Group Transformations on Nitropyridinol Systems
While the electron-deficient nature of the nitropyridine ring generally disfavors electrophilic aromatic substitution, the existing functional groups can undergo various transformations.
Oxidation and Reduction Chemistry of Nitro and Hydroxyl Moieties
Reduction of the Nitro Group: The nitro group is readily reducible to an amino group through various methods, which is a common strategy in the synthesis of substituted aminopyridines. mdpi.com Standard conditions for this transformation include catalytic hydrogenation (e.g., H₂ with Pd/C, PtO₂, or Raney Nickel), or reduction with metals in acidic media (e.g., Fe/HCl, SnCl₂/HCl). commonorganicchemistry.comwikipedia.org The choice of reducing agent can be crucial to avoid the reduction of other functional groups or the pyridine ring itself. The reduction of the nitro group in this compound would yield 6-amino-4-methylpyridin-3-ol, a valuable synthetic intermediate.
Oxidation of the Hydroxyl Group: The hydroxyl group of a pyridinol can be oxidized, although the conditions must be carefully chosen to avoid degradation of the sensitive pyridine ring. The oxidation of the hydroxyl group to a carbonyl function would yield the corresponding pyridone.
Substitution Reactions at Various Pyridine Ring Positions
Electrophilic substitution on the pyridine ring of this compound is expected to be challenging due to the deactivating effect of the nitro group and the pyridine nitrogen. However, the activating effect of the hydroxyl group might facilitate substitution at positions ortho and para to it (positions 2 and 5). Nitration, sulfonation, and halogenation are common electrophilic aromatic substitution reactions. masterorganicchemistry.com Given the existing substitution pattern, any further electrophilic substitution would likely be directed by the powerful activating effect of the hydroxyl group to the 2 or 5-positions, though the deactivating effect of the nitro group would necessitate harsh reaction conditions.
Radical Reactions and Advanced Bond Formation Strategies
While ionic reactions are more common for this class of compounds, radical reactions can offer alternative pathways for functionalization. The nitro group can participate in radical reactions, and modern synthetic methods are increasingly employing radical-based strategies for C-H functionalization and the formation of new bonds. For instance, radical dehalogenation or denitration reactions can be initiated by radical initiators like AIBN in the presence of a radical mediator such as tributyltin hydride. Such methods could potentially be applied to derivatives of this compound to introduce new substituents.
Hydrogen Atom Transfer (HAT) Chemistry Involving Nitropyridines
Hydrogen Atom Transfer (HAT) has become a significant strategy for the functionalization of C-H bonds, proceeding through the generation of alkyl radicals. researchgate.netmdpi.com In the context of pyridine derivatives, pyridine N-oxides have been investigated as precursors for HAT reagents. nih.gov The process typically involves the single-electron oxidation of the N-oxide to form a highly reactive oxygen-centered radical. nih.gov This electrophilic N-oxy radical is capable of abstracting a hydrogen atom from a C-H bond, initiating further chemical transformations. nih.gov
The reactivity in these systems is governed by Bond Dissociation Energies (BDE), where the HAT reagent must have a higher A-H BDE than the C-H bond being targeted to drive the reaction forward. mdpi.com While direct studies on this compound as a HAT catalyst are not extensively documented, the principles derived from related pyridine N-oxides are applicable. For instance, 4-acetylpyridine N-oxide has been shown to be an efficient catalyst in visible-light-mediated photoredox reactions for the functionalization of aliphatic C-H bonds. nih.gov The presence of a nitro group, a strong electron-withdrawing group, on the pyridine ring is expected to influence the electronic properties of the N-oxide and its corresponding N-oxy radical, potentially modulating its reactivity and selectivity in HAT processes. Nitrogen-centered radicals, in general, are known to participate in position-selective C(sp3)-H functionalization, typically favoring 1,5-hydrogen-atom transfer processes. nih.gov
Table 1: Selected Pyridine N-Oxides in HAT Catalysis
| Pyridine N-Oxide Derivative | Catalytic Role | Reaction Type |
|---|---|---|
| 4-Acetylpyridine N-oxide | Precursor to O-centered radical | Aliphatic C-H Functionalization |
| Pyridine N-oxides (general) | HAT precursors | Alkylation and Heteroarylation |
Cross-Coupling Methodologies for Pyridine Scaffolds
Cross-coupling reactions are powerful tools for the synthesis of functionalized aromatic and heteroaromatic compounds. rsc.org For pyridine scaffolds, particularly those bearing a nitro group, these reactions provide a direct route to introduce various substituents. The nitro group can act as a leaving group in some transformations or influence the reactivity of other positions on the ring.
Transition-metal-catalyzed denitrative coupling reactions have emerged as a valuable strategy, using readily available nitroarenes as starting materials. acs.org Copper-catalyzed cross-coupling reactions have been developed to couple nitroarenes and nitroheteroarenes with aryl boronic acids, using a silane as a stoichiometric reductant, to form diarylamines. nih.gov These reactions demonstrate a broad functional group tolerance and can be successful with as little as 2 mol % of the copper catalyst. nih.gov Mechanistic studies suggest that the reaction proceeds through a nitrosoarene intermediate, with the copper catalyst being essential for both the deoxygenation and the C-N bond-forming steps. nih.gov Notably, 3-nitropyridines have been shown to be competent substrates in these coupling reactions. nih.gov
Palladium-catalyzed reactions have also been employed for denitrative C-O bond formations, synthesizing diaryl ethers from nitroarenes and arylboronic acids. acs.org Furthermore, the vicarious nucleophilic substitution (VNS) offers a pathway for the C-H alkylation of electrophilic nitropyridines. acs.org This process involves the reaction with sulfonyl-stabilized carbanions to form a Meisenheimer-type adduct, followed by a base-induced elimination of sulfinic acid. acs.org
Table 2: Cross-Coupling Reactions of Nitropyridines
| Reaction Type | Metal Catalyst | Reactants | Product |
|---|---|---|---|
| N-Arylation | Copper | 3-Nitropyridine, Aryl Boronic Acid, Phenyl Silane | N-Aryl-3-aminopyridine |
| Diaryl Ether Synthesis | Palladium | Nitroarene, Arylboronic Acid, Water | Diaryl Ether |
| C-H Alkylation (VNS) | None | 3-Nitropyridine, Sulfonyl-stabilized carbanion | Alkylated 3-nitropyridine |
In-Depth Mechanistic Investigations of Nitration and Functionalization Processes
Understanding the mechanisms behind the nitration of pyridines and the subsequent functionalization of the resulting nitropyridines is fundamental to controlling the regioselectivity and efficiency of these reactions.
Identification and Role of Reactive Intermediates in Nitropyridine Formation
The direct nitration of pyridine with standard reagents like nitric acid and sulfuric acid mixtures is often inefficient due to the deactivation of the ring by the protonated nitrogen atom. askfilo.com More effective methods have been developed, such as the reaction with dinitrogen pentoxide (N2O5). researchgate.netntnu.no This reaction proceeds through the formation of a key reactive intermediate, the N-nitropyridinium ion. researchgate.netrsc.orgrsc.org
The reaction of pyridine compounds with N2O5 in an organic solvent generates the N-nitropyridinium nitrate (B79036). ntnu.norsc.org This intermediate is then treated with a nucleophile, such as an aqueous solution of sodium bisulfite (NaHSO3), which leads to the formation of unstable dihydropyridine adducts. rsc.orgrsc.org Specifically, N-nitro-1,4-dihydropyridine-4-sulfonic acid and N-nitro-1,2-dihydropyridine-2-sulfonic acid have been identified as transient species. rsc.org These dihydropyridine intermediates are crucial as they are the precursors to the final nitrated pyridine product, which is typically the 3-nitropyridine. researchgate.netrsc.org The study of these intermediates, often at low temperatures using techniques like NMR spectroscopy, has been vital in elucidating the reaction pathway. ntnu.no
Studies on Nitro Group Migration Mechanisms, Including Sigmatropic Shifts
A fascinating aspect of the nitration of pyridines via the N-nitropyridinium ion is the migration of the nitro group from the nitrogen atom to a carbon atom on the ring. The mechanism of this migration has been a subject of detailed investigation. Two primary mechanisms have been considered: the migration of a nitronium ion within a solvent cage and a concerted pericyclic reaction known as a sigmatropic shift. rsc.org
Advanced Chemical Applications of 4 Methyl 6 Nitropyridin 3 Ol and Its Analogs
Contributions to Materials Science and Functional Materials Development
The rigid structure and functional groups of 4-Methyl-6-nitropyridin-3-ol suggest its potential use as a building block for functional materials. Its ability to act as a linker in coordination polymers and its inherent electronic properties make it and its analogs interesting candidates for materials science research.
Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. The properties of MOFs, such as pore size, stability, and functionality, are directly influenced by the structure of the organic linker. alfa-chemistry.comalfa-chemistry.com Pyridine-based ligands are widely used in MOF synthesis due to the strong coordination of the pyridine (B92270) nitrogen to metal centers. alfa-chemistry.comnih.gov
Functional groups on the pyridine linker can impart specific properties to the MOF. For example, hydroxyl groups can enhance interactions with guest molecules like CO2 and participate in catalysis. alfa-chemistry.com While the direct incorporation of this compound into a MOF has not been specifically reported, its structural features are desirable for a functional linker. The pyridine nitrogen and the hydroxyl oxygen could potentially coordinate to metal centers, creating a stable framework. The nitro and methyl groups would then line the pores of the material, influencing its adsorption and catalytic properties. Studies have shown that functionalized pyridine tethers on oligomeric ligands can direct the formation of specific MOF structures. nih.govresearchgate.net The synthesis of porous coordination polymers from pyridine-zinc coordination compounds has also been demonstrated. rsc.org
| Framework Type | Ligand | Metal Ion/Cluster | Key Feature/Application | Reference |
|---|---|---|---|---|
| oligoIRMOF | Dimer of 1,4-benzenedicarboxylic acid with pyridine tether | Zn(II) | Control over MOF structure based on pyridine isomer position | nih.govresearchgate.net |
| Porous Coordination/Covalent Hybridized Polymer | di(4-vinylpyridine) | Zn(II) | CO2 capture and fluorescence sensing | rsc.org |
| 3D Supramolecular Coordination Polymer | 4,4',4''-nitrilotribenzoic acid and 2,2'-bipyridine | Co(II) | CO2 adsorption and selective sensing | frontiersin.org |
| Zirconium-based MOF | Tetratopic linkers (e.g., derivatives of biphenyl (B1667301) tetracarboxylic acid) | Zr(IV) | High stability and catalytic activity | rsc.org |
Organic compounds are increasingly used in electronic devices such as organic light-emitting diodes (OLEDs), solar cells, and transistors. researchgate.netresearchgate.net The electronic properties of these materials, such as their energy levels (HOMO and LUMO) and charge transport characteristics, are critical to device performance. Pyridine derivatives are of particular interest due to the electron-deficient nature of the pyridine ring, which facilitates electron transport. rsc.org
The introduction of a strong electron-withdrawing nitro group, as in this compound, would be expected to lower the LUMO energy level, making the compound a good candidate for an electron-transporting or electron-accepting material. google.com Research on various nitropyridine derivatives has shown their potential in organic electronics and for non-linear optics, where they exhibit significant second-harmonic generation (SHG) efficiencies. ibm.com Donor-acceptor based pyridine derivatives have been extensively developed as charge-transporting materials for OLEDs and perovskite solar cells, demonstrating improved efficiency and stability in these devices. rsc.org The combination of donor (hydroxyl, methyl) and acceptor (nitro) groups on the same pyridine ring in this compound suggests it could have interesting intramolecular charge transfer characteristics, which are beneficial for optoelectronic applications.
| Compound Class | Application | Relevant Property | Reference |
|---|---|---|---|
| Nitropyridine derivatives | Non-linear optics | High second-harmonic generation (SHG) efficiency | ibm.com |
| Donor-acceptor pyridine derivatives | OLEDs (ETMs), Perovskite Solar Cells (HTMs) | Tunable frontier energy levels (HOMO/LUMO), enhanced charge transport | rsc.org |
| Pyridine-containing organic semiconductors | OLEDs, Organic Solar Cells | Good electron mobility, high thermal stability | google.com |
Utility as Precursors and Intermediates in Complex Organic Synthesis
Nitropyridines are highly versatile intermediates in organic synthesis. researchgate.netsemanticscholar.orgntnu.no The nitro group serves multiple roles: it strongly activates the pyridine ring towards nucleophilic aromatic substitution, it can be reduced to an amino group to allow for a plethora of subsequent reactions, and it can direct the regioselectivity of other transformations. chempanda.comresearchgate.net
The structure of this compound contains several reactive sites, making it a potentially valuable precursor for the synthesis of more complex heterocyclic compounds, which are often the core of medicinally important molecules. For example, the nitro group can be a leaving group in nucleophilic substitutions or be reduced to an amine, which can then be acylated, alkylated, or used to form new heterocyclic rings. The hydroxyl group can be alkylated or used to direct metallation reactions.
Synthetic strategies often exploit the reactivity of nitropyridines to build complex molecular architectures. For instance, three-component ring transformation reactions of dinitropyridones (analogs of nitropyridinols) with ketones and an ammonia (B1221849) source can produce novel substituted nitropyridines and nitroanilines that are otherwise difficult to access. nih.gov The reductive cyclization of nitroarenes is another powerful method for synthesizing N-heterocycles. researchgate.net Given the prevalence of substituted pyridine rings in pharmaceuticals and agrochemicals, the utility of compounds like this compound as a starting material is significant. chempanda.com
| Precursor Type | Reaction Type | Product Class | Significance | Reference |
|---|---|---|---|---|
| 3-Nitropyridine | Oxidative/Vicarious Nucleophilic Substitution | 2-Alkylamino-5-nitropyridines | Building blocks for functional molecules | researchgate.netsemanticscholar.org |
| 1-Methyl-3,5-dinitro-2-pyridone | Three-Component Ring Transformation | Substituted nitropyridines and nitroanilines | Access to complex, functionalized aromatics | nih.gov |
| Nitroarenes (general) | Reductive Cyclization (e.g., with CO) | N-Heterocycles (e.g., indoles, quinolines) | Core structures of many bioactive compounds | researchgate.net |
| Substituted 3-nitropyridines | Multi-step synthesis | Medicinally important heterocycles | Development of new therapeutic agents |
Synthesis of Novel Heterocyclic Systems and Ring Transformations
The chemical scaffold of this compound, characterized by its electron-deficient pyridine ring substituted with a nitro group, a hydroxyl group, and a methyl group, renders it a versatile precursor for the synthesis of a variety of novel heterocyclic systems. The presence of these functional groups provides multiple reaction sites for cyclization and ring transformation reactions, enabling the construction of fused and spirocyclic compounds.
The electron-withdrawing nature of the nitro group significantly activates the pyridine ring towards nucleophilic attack, a key feature exploited in ring transformation reactions. While direct studies on this compound are limited in publicly available literature, the reactivity of analogous nitro-substituted pyridones and pyrimidinones (B12756618) provides a strong indication of its synthetic potential. For instance, compounds like 1-methyl-3,5-dinitro-2-pyridone are known to undergo three-component ring transformations (TCRT) with ketones and ammonia to yield nitropyridines that are otherwise difficult to access. nih.gov This suggests that this compound could similarly serve as a synthon for complex pyridine derivatives.
Ring transformation reactions of related compounds, such as 3-methyl-5-nitropyrimidin-4(3H)-one, demonstrate the ability of the core structure to act as a synthetic equivalent for reactive intermediates like activated diformylamine or α-nitro-formylacetic acid. nih.gov These transformations lead to the formation of diverse heterocyclic systems including 3,5-difunctionalized 4-pyridones and 5,6-disubstituted 3-nitro-2-pyridones. nih.gov It is plausible that this compound could undergo analogous transformations, where the pyridine ring is cleaved and reconstructed with new functionalities to generate novel heterocyclic frameworks.
The hydroxyl group at the 3-position can be leveraged for various cyclization strategies. For instance, it can participate in intramolecular condensation reactions with other functional groups introduced onto the pyridine ring or on a side chain. Furthermore, the methyl group at the 4-position can be functionalized to introduce additional reactive handles, expanding the possibilities for constructing fused heterocyclic systems. For example, condensation reactions involving the methyl group could lead to the formation of pyridopyrimidines or other fused bicyclic structures. nih.gov
The following table summarizes potential ring transformation reactions of this compound based on the reactivity of analogous compounds.
| Starting Material Analogue | Reagents | Resulting Heterocyclic System | Reference |
| 1-Methyl-3,5-dinitro-2-pyridone | Ketone, Ammonia | Substituted Nitropyridines | nih.gov |
| 3-Methyl-5-nitropyrimidin-4(3H)-one | 1,3-Dicarbonyl Compounds | 3,5-Difunctionalized 4-Pyridones | nih.gov |
| 3-Methyl-5-nitropyrimidin-4(3H)-one | Ketones, Ammonium (B1175870) Acetate (B1210297) | Functionalized 4-Aminopyridines | nih.gov |
| 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione | Hydrazine | Pyrazolo[4,3-c]quinolinone | researchgate.net |
Building Blocks for the Construction of Diverse Chemical Scaffolds
This compound represents a valuable building block for the construction of a wide array of diverse chemical scaffolds, primarily due to the strategic placement of its functional groups which allow for sequential and regioselective modifications. The inherent reactivity of the nitropyridine core, combined with the synthetic handles offered by the hydroxyl and methyl groups, provides a platform for diversity-oriented synthesis.
The nitro group is a key functionality that can be readily transformed into other important chemical moieties. For instance, reduction of the nitro group to an amino group would yield 4-methyl-6-aminopyridin-3-ol, a highly versatile intermediate. This amino-substituted pyridine can then be utilized in a variety of subsequent reactions, including diazotization followed by substitution, acylation, and condensation reactions to build more complex molecular architectures. The resulting aminopyridine derivatives are precursors to fused heterocyclic systems such as imidazopyridines and pyrazolopyridines, which are prevalent scaffolds in medicinal chemistry. semanticscholar.orgmdpi.com
The hydroxyl group at the 3-position can be alkylated or acylated to introduce a wide range of substituents, thereby modifying the steric and electronic properties of the molecule. This functionalization can be crucial for tuning the biological activity or physical properties of the final compounds. Furthermore, the hydroxyl group can act as a directing group in electrophilic aromatic substitution reactions, although the deactivating effect of the nitro group and the pyridine nitrogen must be considered.
Multicomponent reactions (MCRs) represent a powerful strategy for the rapid construction of complex molecules from simple starting materials. The structural features of this compound make it an attractive candidate for participation in MCRs. For example, multicomponent approaches have been successfully employed in the synthesis of 4-methyl-substituted 5-nitropyridines from nitroacetophenone, an aldehyde source, a β-dicarbonyl compound, and ammonium acetate. mdpi.comresearchgate.net By analogy, this compound or its derivatives could potentially be synthesized or utilized in similar MCRs to generate libraries of substituted pyridines.
The following table illustrates the potential of this compound as a building block by highlighting key transformations and the resulting chemical scaffolds.
| Transformation of this compound | Reagents/Conditions | Resulting Scaffold | Potential Applications |
| Reduction of Nitro Group | e.g., H₂, Pd/C; SnCl₂, HCl | 4-Methyl-6-aminopyridin-3-ol | Synthesis of fused heterocycles (e.g., imidazopyridines, pyrazolopyridines) |
| O-Alkylation/Acylation of Hydroxyl Group | Alkyl halides, base; Acyl chlorides, base | 3-Alkoxy/Acyloxy-4-methyl-6-nitropyridines | Fine-tuning of molecular properties, introduction of diversity |
| Participation in Multicomponent Reactions | Aldehydes, active methylene (B1212753) compounds, etc. | Highly substituted pyridine derivatives | Rapid generation of compound libraries for screening |
| Functionalization of Methyl Group | Oxidation, halogenation, condensation | 4-(Functionalized methyl)-6-nitropyridin-3-ol | Introduction of further reactive sites for scaffold elaboration |
Future Research Trajectories and Emerging Paradigms in 4 Methyl 6 Nitropyridin 3 Ol Chemistry
Development of More Efficient, Sustainable, and Green Synthetic Routes
While specific green synthetic routes for 4-Methyl-6-nitropyridin-3-ol are not yet extensively documented in the literature, the principles of green chemistry provide a clear roadmap for future research in this area. The development of sustainable synthetic pathways is crucial to minimize environmental impact and enhance process safety and efficiency.
Future research should focus on moving away from traditional nitration methods that often employ harsh conditions and generate significant waste. Key areas for investigation would include:
Catalytic Nitration: Exploring the use of solid acid catalysts or metal-catalyzed nitration reactions could offer milder reaction conditions and easier separation of the catalyst, thereby reducing waste.
Flow Chemistry: Implementing continuous flow processes for the synthesis of this compound could provide better control over reaction parameters, improve safety, and allow for more efficient scaling up of the synthesis.
Alternative Solvents: Investigating the use of greener solvents, such as ionic liquids or supercritical fluids, could reduce the reliance on volatile organic compounds (VOCs) that are common in traditional organic synthesis.
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry. Future synthetic strategies should be evaluated based on their atom economy.
A comparative table of potential synthetic routes could be a target for future research:
| Synthetic Route | Key Features | Potential Green Advantages | Research Focus |
| Traditional Nitration | Use of strong acids (e.g., H₂SO₄/HNO₃) | - | Development of milder nitrating agents |
| Catalytic Nitration | Use of solid acid or metal catalysts | Recyclable catalysts, reduced waste | Catalyst design and optimization |
| Flow Chemistry Synthesis | Continuous process, microreactors | Enhanced safety, better process control | Reactor design and optimization of flow parameters |
| Biocatalytic Synthesis | Use of enzymes | High selectivity, mild conditions | Enzyme screening and engineering |
Advanced Computational Prediction and Rational Design for Targeted Applications
Computational chemistry offers powerful tools for predicting the properties of molecules and for the rational design of new compounds with desired functionalities. For this compound, computational studies could precede and guide synthetic efforts, saving time and resources.
Future research in this area could involve:
Quantum Chemical Calculations: Using methods like Density Functional Theory (DFT) to calculate the electronic structure, reactivity indices, and spectral properties of this compound. This can provide insights into its potential reactivity and spectroscopic signatures.
Molecular Docking and Virtual Screening: If a biological target is identified, computational docking studies could predict the binding affinity and mode of interaction of this compound and its derivatives, guiding the design of new bioactive molecules.
Predictive Modeling of Material Properties: For applications in materials science, computational models can be used to predict properties such as thermal stability, electronic conductivity, and optical properties of polymers or other materials incorporating the this compound moiety.
A table of computationally predictable properties could guide experimental work:
| Property | Computational Method | Potential Application |
| HOMO-LUMO Gap | Density Functional Theory (DFT) | Prediction of electronic properties and reactivity |
| Electrostatic Potential | DFT | Understanding intermolecular interactions |
| Spectroscopic Data (NMR, IR) | DFT | Aiding in structural characterization |
| Binding Affinity | Molecular Docking | Drug discovery and design |
Exploration of Undiscovered Reactivity Patterns and Novel Derivatization Pathways
The reactivity of this compound is expected to be influenced by the interplay of the hydroxyl, methyl, and nitro functional groups on the pyridine (B92270) ring. A systematic exploration of its reactivity is essential for unlocking its full potential in synthetic chemistry.
Future research should aim to:
Investigate Electrophilic and Nucleophilic Aromatic Substitution: The electron-withdrawing nitro group will deactivate the ring towards electrophilic substitution, while activating it for nucleophilic aromatic substitution. A detailed study of the regioselectivity of these reactions is needed.
Functional Group Transformations: Exploring the chemistry of the hydroxyl, methyl, and nitro groups to create a diverse range of derivatives. For example, the nitro group can be reduced to an amino group, which opens up a vast array of further chemical modifications.
Cross-Coupling Reactions: Utilizing the pyridine nitrogen and potentially other positions on the ring for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to build more complex molecular architectures.
A summary of potential derivatization pathways is presented below:
| Functional Group | Reaction Type | Potential Products |
| Nitro Group | Reduction | Aminopyridines |
| Hydroxyl Group | Etherification, Esterification | Ethers, Esters |
| Methyl Group | Oxidation, Halogenation | Carboxylic acids, Halomethylpyridines |
| Pyridine Ring | Nucleophilic Aromatic Substitution | Substituted pyridines |
Interdisciplinary Research at the Interface of Synthetic Chemistry and Materials Science
The unique combination of functional groups in this compound makes it an interesting building block for the development of new materials. Interdisciplinary research that bridges synthetic chemistry with materials science will be key to exploring these possibilities.
Potential areas for future interdisciplinary research include:
Development of Novel Polymers: Incorporating this compound as a monomer or a functional additive into polymers could lead to materials with tailored thermal, optical, or electronic properties.
Coordination Chemistry and Metal-Organic Frameworks (MOFs): The pyridine nitrogen and the hydroxyl group are potential coordination sites for metal ions, suggesting that this compound could be used as a ligand for the synthesis of new coordination complexes or MOFs with interesting catalytic or gas sorption properties.
Functional Dyes and Pigments: The nitroaromatic structure suggests that derivatives of this compound could have interesting photophysical properties, making them candidates for new dyes or pigments.
Q & A
Q. Methodological Answer :
- 1H NMR : Expect aromatic proton signals at δ 8.2–8.4 ppm (pyridine ring protons) and δ 2.5 ppm (methyl group).
- 13C NMR : Peaks at ~150 ppm (nitro group), 120–140 ppm (aromatic carbons), and 20–25 ppm (methyl carbon).
- IR : Strong absorption bands at 1530 cm⁻¹ (NO₂ asymmetric stretch) and 1340 cm⁻¹ (NO₂ symmetric stretch).
- Elemental Analysis : Validate against theoretical values for C₇H₇NO₃ (C: 54.90%, H: 4.61%, N: 9.15%) .
Advanced: How can contradictory solubility data in literature be resolved for this compound?
Methodological Answer :
Discrepancies in solubility (e.g., 0.15 g/L in water vs. higher solubility in ethanol) arise from polymorphic forms or impurities. To resolve:
Recrystallization : Purify using ethanol/water (70:30 v/v) and dry under vacuum.
Thermogravimetric Analysis (TGA) : Confirm absence of solvates.
HPLC-PDA : Check for co-eluting impurities.
Refer to Ashford’s Dictionary for baseline solubility in oxygenated solvents (e.g., 1.2 g/mL in DMSO) .
Advanced: What strategies mitigate competing side reactions during nitro-group functionalization?
Methodological Answer :
Nitro groups are prone to reduction or electrophilic substitution. For selective reactions:
- Reduction to Amine : Use catalytic hydrogenation (Pd/C, H₂) at 60 psi, monitoring by TLC (Rf shift from 0.7 to 0.3 in ethyl acetate/hexane).
- Nucleophilic Aromatic Substitution : Activate the nitro group with electron-withdrawing substituents. For example, use K₂CO₃ in DMF to facilitate substitution with amines at 80°C .
Advanced: How can computational modeling predict reactivity trends in derivatives of this compound?
Q. Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze electron density maps. The nitro group’s electron-withdrawing effect lowers LUMO energy (~-1.8 eV), favoring nucleophilic attacks.
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. water) on reaction pathways. Correlate with experimental kinetic data to validate models .
Advanced: How should researchers address conflicting spectral data in synthetic intermediates?
Q. Methodological Answer :
2D NMR (HSQC, HMBC) : Resolve ambiguous proton-carbon correlations, especially in aromatic regions.
High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]+ = 154.0504 for C₇H₇NO₃).
Cross-Validation : Compare with literature data from Ashford’s Dictionary or peer-reviewed syntheses .
Basic: What are the stability considerations for long-term storage of this compound?
Q. Methodological Answer :
- Storage : Keep in amber vials at 2–8°C under inert gas (N₂ or Ar) to prevent photodegradation and oxidation.
- Stability Monitoring : Conduct accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC analysis to detect degradation products (e.g., nitro-to-amine reduction) .
Advanced: What mechanistic insights explain regioselectivity in nitration of m-cresol derivatives?
Methodological Answer :
Regioselectivity is governed by:
- Electrophilic Directing Effects : The methyl group meta to the hydroxyl group deactivates the ring, favoring nitration at the para position relative to the hydroxyl.
- Steric Effects : Use isotopic labeling (¹⁵NO₃⁻) to track nitration pathways. Kinetic studies show a 3:1 ratio favoring 6-nitro over 4-nitro isomers under acidic conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
